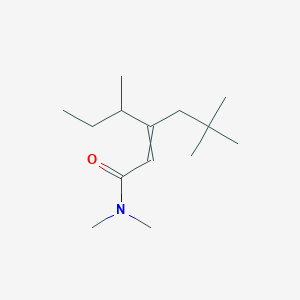![molecular formula C18H26O6 B14180141 Ethyl [3,5-dihydroxy-2-(7-hydroxyoctanoyl)phenyl]acetate CAS No. 849758-66-3](/img/structure/B14180141.png)
Ethyl [3,5-dihydroxy-2-(7-hydroxyoctanoyl)phenyl]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl [3,5-dihydroxy-2-(7-hydroxyoctanoyl)phenyl]acetate is an organic compound with the molecular formula C18H26O6 It is characterized by the presence of a phenyl ring substituted with hydroxyl groups and an octanoyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl [3,5-dihydroxy-2-(7-hydroxyoctanoyl)phenyl]acetate typically involves the esterification of the corresponding acid with ethanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete conversion. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, and the reaction is conducted in large reactors. The product is then subjected to rigorous purification processes to meet the required quality standards .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl [3,5-dihydroxy-2-(7-hydroxyoctanoyl)phenyl]acetate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The carbonyl group in the octanoyl chain can be reduced to form alcohols.
Substitution: The hydroxyl groups on the phenyl ring can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under acidic conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl [3,5-dihydroxy-2-(7-hydroxyoctanoyl)phenyl]acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Ethyl [3,5-dihydroxy-2-(7-hydroxyoctanoyl)phenyl]acetate involves its interaction with specific molecular targets. The hydroxyl groups on the phenyl ring can form hydrogen bonds with biological molecules, influencing their activity. The octanoyl chain can interact with lipid membranes, affecting their fluidity and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,5-Dihydroxy-2-(methoxycarbonylmethyl)phenyl 3,4-dihydroxybenzoate: A phenolic compound with similar structural features.
Ethyl {3,5-dihydroxy-2-[(2E,4E,7R)-7-hydroxy-2,4-octadienoyl]phenyl}acetate: Another ester with a similar phenyl ring and octanoyl chain
Uniqueness
Ethyl [3,5-dihydroxy-2-(7-hydroxyoctanoyl)phenyl]acetate is unique due to its specific substitution pattern on the phenyl ring and the presence of a hydroxylated octanoyl chain. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
849758-66-3 |
|---|---|
Molekularformel |
C18H26O6 |
Molekulargewicht |
338.4 g/mol |
IUPAC-Name |
ethyl 2-[3,5-dihydroxy-2-(7-hydroxyoctanoyl)phenyl]acetate |
InChI |
InChI=1S/C18H26O6/c1-3-24-17(23)10-13-9-14(20)11-16(22)18(13)15(21)8-6-4-5-7-12(2)19/h9,11-12,19-20,22H,3-8,10H2,1-2H3 |
InChI-Schlüssel |
KWCIEJXMYLWALF-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CC1=C(C(=CC(=C1)O)O)C(=O)CCCCCC(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-(Benzyloxy)-6-chloropyrido[3,2-d]pyrimidin-2-yl)acetamide](/img/structure/B14180060.png)
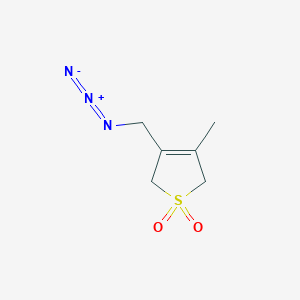
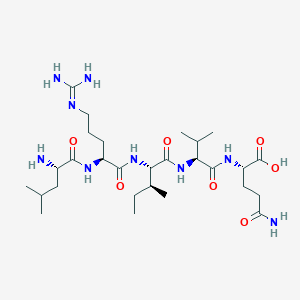
![N-[(E)-hydrazinylidenemethyl]-5-thiophen-3-ylnaphthalene-2-carboxamide](/img/structure/B14180079.png)
![2-Chloro-4-[(4-hydroxyphenyl)sulfanyl]benzaldehyde](/img/structure/B14180084.png)
![6-[2-Nitro-5-(trifluoromethyl)phenoxy]quinoline-2-carbonitrile](/img/structure/B14180089.png)
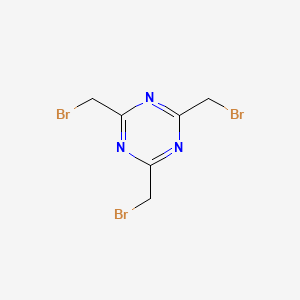
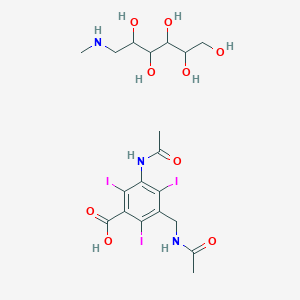
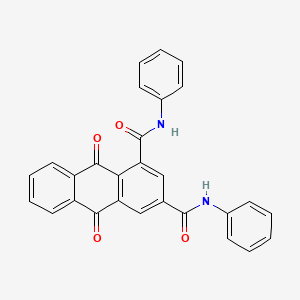
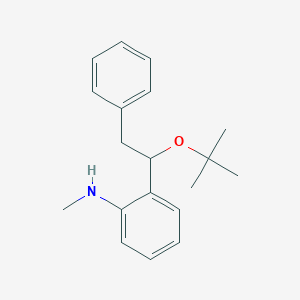
![4-{(E)-[4-(Trifluoromethyl)phenyl]diazenyl}benzene-1,3-diamine](/img/structure/B14180122.png)

